molecular formula C24H20FNO4 B557953 Fmoc-2-fluoro-D-phenylalanine CAS No. 198545-46-9

Fmoc-2-fluoro-D-phenylalanine

Cat. No. B557953
CAS RN: 198545-46-9
M. Wt: 405.4 g/mol
InChI Key: ARHOAMSIDCQWEW-JOCHJYFZSA-N
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Description

Fmoc-2-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white solid used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of this compound is C24H20FNO4 and its molecular weight is 405.4 . The Fmoc-dipeptides are a class of short aromatic peptides featuring eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored at temperatures between 0 and 8 °C .

Scientific Research Applications

Fmoc-2-F-D-Phe has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other bioactive molecules. It is also used in the study of enzyme kinetics and protein-protein interactions. In addition, Fmoc-2-F-D-Phe is used in the study of the structure and function of proteins, as well as in the design of novel drugs.

Mechanism of Action

Target of Action

The primary target of Fmoc-2-fluoro-D-phenylalanine is the formation of hydrogels, which are networks of polymer chains that are water-insoluble . Hydrogels of low molecular weight molecules are important in biomedical applications .

Mode of Action

This compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of hydrogels . The self-assembly process leads to the formation of these hydrogels, which can be influenced by various factors such as pH and buffer ions .

Pharmacokinetics

It’s known that the compound is used in fmoc solid-phase peptide synthesis , which suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties related to this process.

Result of Action

The result of the action of this compound is the formation of hydrogels . These hydrogels are formed due to the self-assembly of the compound, which is influenced by various factors . The hydrogels formed have potential applications in the biomedical field .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process, which leads to the formation of hydrogels . The stability and efficacy of the compound’s action may therefore be influenced by these environmental conditions .

Advantages and Limitations for Lab Experiments

Fmoc-2-F-D-Phe has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for laboratory experiments. Another advantage is that it can be used in a variety of different experiments, ranging from enzyme kinetics to protein-protein interactions. One limitation is that it is relatively expensive, making it cost-prohibitive for some experiments. Another limitation is that it can be toxic, making it dangerous to use in certain experiments.

Future Directions

The future directions for Fmoc-2-F-D-Phe are numerous. One potential direction is the development of new synthesis methods for the production of this amino acid derivative. Another potential direction is the development of new applications for Fmoc-2-F-D-Phe in the field of biochemistry and synthetic biology. In addition, further research into the biochemical and physiological effects of Fmoc-2-F-D-Phe could lead to the development of new drugs and therapies. Finally, further research into the advantages and limitations of Fmoc-2-F-D-Phe for lab experiments could lead to improved protocols for laboratory experiments.

Synthesis Methods

Fmoc-2-F-D-Phe is synthesized through a process known as Fmoc chemistry. This process involves the deprotection of the Fmoc protecting group, followed by the fluorination of the phenyl ring. The deprotection is achieved by treating the Fmoc-protected amino acid with a base, such as piperidine or an alkoxide. The fluorination is then carried out using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

Fmoc-2-fluoro-D-phenylalanine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of peptide synthesis, this compound can act as a building block, contributing to the formation of peptide chains .

Cellular Effects

This compound has been shown to have notable effects on various types of cells and cellular processes . It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For example, it has been reported to display antibacterial activity against Gram-positive bacteria, reducing bacterial load both in vitro and in skin wound infections of mice .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound can inhibit bacterial growth by entering the cell and reducing the glutathione levels .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that at low concentrations, it inhibits bacterial growth, but at higher concentrations, it triggers oxidative and osmotic stress, altering the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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